molecular formula C8H11N3O2 B2880337 Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 2248329-97-5

Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B2880337
CAS No.: 2248329-97-5
M. Wt: 181.195
InChI Key: KOOUBUOPPLWZMI-UHFFFAOYSA-N
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Description

Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that features a fused bicyclic structure combining pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its presence in various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method starts with the transformation of commercially available 2-acetylpyridine and acetylpyrazine with N,N-dimethylformamide dimethylacetal into the corresponding (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-ones. This is followed by cyclization with methyl 5-amino-1H-pyrazole-4-carboxylate to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve catalytic asymmetric hydrogenation. For example, iridium-catalyzed asymmetric hydrogenation of pyrazolo[1,5-a]pyrimidines has been developed using a substrate activation strategy, achieving high enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, reduction reactions can yield various stereoisomers, while substitution reactions can introduce different functional groups onto the heterocyclic ring .

Scientific Research Applications

Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. For example, it can act as an inhibitor of Bruton’s tyrosine kinase (BTK), a nonreceptor tyrosine kinase involved in the signaling pathways of B cells . The compound binds to the active site of the enzyme, preventing its phosphorylation and subsequent activation of downstream signaling pathways.

Comparison with Similar Compounds

Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-13-8(12)6-5-10-11-4-2-3-9-7(6)11/h5,9H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOUBUOPPLWZMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2NCCCN2N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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